molecular formula C22H18ClN3O B11403618 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11403618
M. Wt: 375.8 g/mol
InChI Key: ILEAEUHAYROCCJ-UHFFFAOYSA-N
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Description

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodiazole ring, which is a fused heterocyclic structure containing both benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves the condensation of a benzodiazole derivative with a chlorophenylmethyl group. One common method includes the use of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at high temperatures. This process can be optimized by using catalysts and specific reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex benzamide derivatives, while reduction could produce simpler amine compounds .

Scientific Research Applications

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, benzamide derivatives have been shown to inhibit certain enzymes, which can result in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide . These compounds share structural similarities but may differ in their specific functional groups and resulting properties.

Uniqueness

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to its specific combination of a benzodiazole ring and a chlorophenylmethyl group

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C22H18ClN3O/c23-18-11-5-4-10-17(18)15-26-20-13-7-6-12-19(20)25-21(26)14-24-22(27)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)

InChI Key

ILEAEUHAYROCCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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